molecular formula C25H26N6O2 B11562889 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide

Cat. No.: B11562889
M. Wt: 442.5 g/mol
InChI Key: CWGHGLNKYGVAKD-UHFFFAOYSA-N
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Description

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with an indole derivative. The final step involves the condensation of the intermediate with 4-methoxybenzoyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could inhibit acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

Similar Compounds

    Sulfometuron-methyl: A sulfonylurea herbicide with a similar pyrimidine structure.

    Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another compound featuring the 4,6-dimethylpyrimidine moiety.

Uniqueness

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide is unique due to its combination of a pyrimidine ring, an indole moiety, and a methoxybenzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-4-methoxybenzamide

InChI

InChI=1S/C25H26N6O2/c1-16-14-17(2)29-25(28-16)31-24(30-23(32)18-8-10-20(33-3)11-9-18)26-13-12-19-15-27-22-7-5-4-6-21(19)22/h4-11,14-15,27H,12-13H2,1-3H3,(H2,26,28,29,30,31,32)

InChI Key

CWGHGLNKYGVAKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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